molecular formula C7H12O B158893 Bicyclo[2.2.1]heptan-2-ol CAS No. 1632-68-4

Bicyclo[2.2.1]heptan-2-ol

Cat. No. B158893
CAS RN: 1632-68-4
M. Wt: 112.17 g/mol
InChI Key: ZQTYQMYDIHMKQB-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptan-2-ol, also known as Norborneol or Norbornyl alcohol, is a chemical compound with the formula C7H12O . It has a molecular weight of 112.1696 . The structure of this compound is available as a 2D Mol file or as a computed 3D SD file .


Synthesis Analysis

An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis has been reported . This method allows for rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .


Molecular Structure Analysis

The molecular structure of Bicyclo[2.2.1]heptan-2-ol can be viewed using Java or Javascript . The IUPAC Standard InChI is InChI=1S/C7H12O/c8-7-4-5-1-2-6(7)3-5/h5-8H,1-4H2 .


Chemical Reactions Analysis

Bicyclo[2.2.1]heptan-2-ol can undergo biotransformation into the corresponding lactones using NCIMB 9871 . The transformations can be conducted using a coupled enzyme system (dehydrogenase and monooxygenase) with recycling of NADPH/NADP .


Physical And Chemical Properties Analysis

Bicyclo[2.2.1]heptan-2-ol has a density of 1.1±0.1 g/cm3, a boiling point of 176.5±0.0 °C at 760 mmHg, and a vapour pressure of 0.3±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 48.1±6.0 kJ/mol and a flash point of 74.4±10.9 °C .

Scientific Research Applications

1. Intramolecular Cyclopropanation and Stereoselective Synthesis

Bicyclo[2.2.1]heptan-2-ol is utilized in the field of organic synthesis, particularly in intramolecular cyclopropanation. For example, Hodgson et al. (2005) and (2007) demonstrated the use of this compound in concise stereoselective syntheses of bicyclo[3.1.0]hexan-2-ols and bicyclo[4.1.0]heptan-2-ols. They achieved this through the regioselective ring-opening of epichlorohydrin with various reagents, followed by intramolecular cyclopropanation of the resulting unsaturated chlorohydrins (Hodgson et al., 2005) (Hodgson et al., 2007).

2. Enzymatic Resolution and Enantioselectivity

The compound has been used in enzymatic resolution studies. Königsberger et al. (1989) and Barnier et al. (1997, 1999) explored its enzymatic hydrolysis and resolution, revealing the impact of steric factors on enantioselection. This method allows access to enantiomerically enriched building blocks for the synthesis of cyclopentane and cyclohexane systems (Königsberger et al., 1989) (Barnier et al., 1997) (Barnier et al., 1999).

3. Synthesis and Decomposition Studies

Bicyclo[2.2.1]heptan-2-ol has been a subject in the synthesis and decomposition studies. Plettner et al. (2005) and Abdrakhmanova et al. (2007) investigated its role in the synthesis of various compounds and examined its decomposition, providing insights into the thermodynamics and kinetics of these processes (Plettner et al., 2005) (Abdrakhmanova et al., 2007).

4. Applications in Polymeric Materials

The compound is also relevant in the field of polymeric materials. Matsumoto (2001) and Yamada et al. (1993) used it in the synthesis of fully alicyclic polyimides, contributing to advancements in materials science (Matsumoto, 2001) (Yamada et al., 1993).

5. Fuel Component Analysis

Additionally, Bermeshev et al. (2019) analyzed the potential use of derivatives of bicyclo[2.2.1]heptan-2-ol as fuel components in combustion chambers of liquid rocket engines, highlighting its significance in aerospace engineering (Bermeshev et al., 2019).

Safety And Hazards

Bicyclo[2.2.1]heptan-2-ol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a flammable solid and can cause skin and eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

bicyclo[2.2.1]heptan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H12O/c8-7-4-5-1-2-6(7)3-5/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTYQMYDIHMKQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID001030874
Record name 2-Norbornanol
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Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Bicyclo[2.2.1]heptan-2-ol

CAS RN

1632-68-4, 497-36-9, 497-37-0
Record name Norborneol
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Record name endo-Bicyclo(2.2.1)heptan-2-ol
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Record name Bicyclo[2.2.1]heptan-2-ol, (1R,2R,4S)-rel-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[2.2.1]heptan-2-ol
Reactant of Route 2
Bicyclo[2.2.1]heptan-2-ol
Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
Bicyclo[2.2.1]heptan-2-ol

Citations

For This Compound
1,330
Citations
AR Abdrakhmanova, LR Khalitova, LV Spirikhin… - Russian Chemical …, 2007 - Springer
Low-temperature (−70 C) ozonization of exo-bicyclo[2.2.1]heptan-2-ol in CCl 3 F led to a hydrotrioxide, which was identified by 1 H NMR spectroscopy. Kinetics of decomposition of …
Number of citations: 7 link.springer.com
AM Api, D Belsito, D Botelho… - Food and …, 2018 - fragrancematerialsafetyresource …
The use of this material under current conditions is supported by existing information. endo-1, 2, 3, 3-Tetramethylbicyclo [2.2. 1] heptan-2-ol was evaluated for genotoxicity, repeated …
HG Richey Jr, LM Moses, JJ Hangeland - Organometallics, 1983 - ACS Publications
In the presence of a titanium (IV) compound, dimethylaluminum chloride and diethylaluminum chloride add to syn-bicyclo [2.2. 1] hept-2-en-7-ol to produce 2-exo-methyl-and 2-exo-ethyl…
Number of citations: 8 pubs.acs.org
H Hřebabecký, M Masojidkova… - … of Czechoslovak chemical …, 2005 - cccc.uochb.cas.cz
(1R*,2R*,3R*,4S*)-3-Amino-6,6-bis(hydroxymethyl)bicyclo[2.2.1]heptan-2-ol (13) was prepared from (bicyclo[2.2.1]hept-5-ene-2,2-diyl)dimethyl dibenzoate (7) via cis-diol 8, cyclic …
Number of citations: 25 cccc.uochb.cas.cz
P Vainiotalo, E Pohjala, P Mälkönen - Journal of the Chemical Society …, 1985 - pubs.rsc.org
The acetates of exo-2-methyl-endo-bicyclo[2.2.1]heptan-2-ol, endo-2-methyl-exo-bicyclo-[2.2.1]heptan-2-ol, and 1-methyl-exo-bicyclo[2.2.1]heptan-2-ol together the parent alcohols …
Number of citations: 4 pubs.rsc.org
H Hřebabecký, M Masojidkova… - Collection of …, 2006 - cccc.uochb.cas.cz
(1R*,2R*,3R*,4R*,5R*,6S*)-3-Amino-5-(benzyloxy)-6-(hydroxymethyl)bicyclo[2.2.1]heptan-2-ol (18) was prepared in seven easy steps from benzyl (1R*,2S*,3S*,4S*)-3-(benzyloxy)…
Number of citations: 13 cccc.uochb.cas.cz
JV Paukstelis, BW Macharia - The Journal of Organic Chemistry, 1973 - ACS Publications
Favorskii rearrangementof l-bromo-7, 7-dimethyl-norbornanone4 to give 5, 5-dimethylbicyclo [2.1. 1 [hexane-1-carboxylic acid. Other methods of synthesis of bicyclo [2.1. 1 [hexanes are …
Number of citations: 22 pubs.acs.org
GA Olah, P Ramaiah - The Journal of Organic Chemistry, 1993 - ACS Publications
Reaction of bicyclo [2.2. 1] heptane (1) with nitronium tetrafluoroborate in nitroethane gives bicyclo-[2.2. 1] heptan-2-one (2). Bicyclo [2.2. 1] heptan-2-yl nitrite (3) was observed as the …
Number of citations: 27 pubs.acs.org
HG Richey Jr, CW Wilkins Jr - The Journal of Organic Chemistry, 1980 - ACS Publications
Reactions of syn-bicyclo [2.2. 1] hept-2-en-7-ol with an excess of allylmagnesium chloride in tetrahydrofuran or of allylmagnesium bromide in diethyl ether furnish an addition product …
Number of citations: 21 pubs.acs.org
J Meinwald, BC Cadoff - The Journal of Organic Chemistry, 1962 - ACS Publications
In a study concerned with the ability of a carbonyl function to serve as a participating and migrating group in molecular rearrangements, ezo-2, 3-epoxybicyclo [2.2. 1] heptan-5-one (IV) …
Number of citations: 18 pubs.acs.org

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